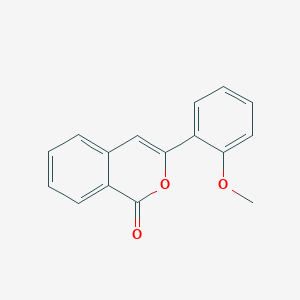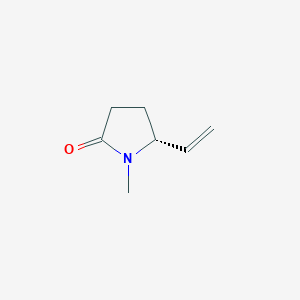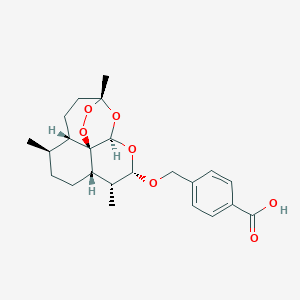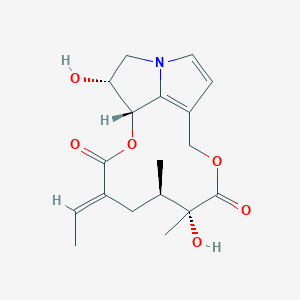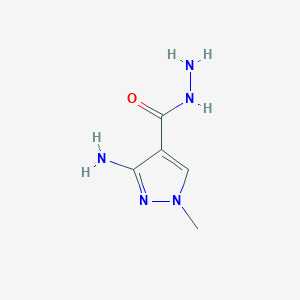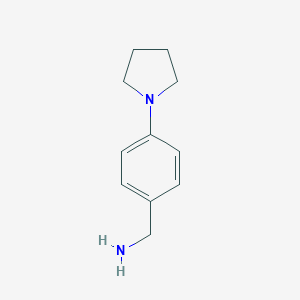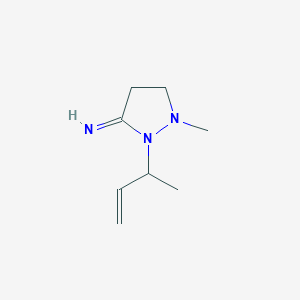
2-But-3-en-2-yl-1-methylpyrazolidin-3-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-But-3-en-2-yl-1-methylpyrazolidin-3-imine is a chemical compound that is commonly used in scientific research. It is a pyrazolidine derivative that has been found to have a range of biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 2-But-3-en-2-yl-1-methylpyrazolidin-3-imine is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes and receptors in the body, leading to its observed biochemical and physiological effects.
Biochemical And Physiological Effects
2-But-3-en-2-yl-1-methylpyrazolidin-3-imine has been found to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for pain and inflammation. It has also been found to have potential as an antitumor agent, and has been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using 2-But-3-en-2-yl-1-methylpyrazolidin-3-imine in lab experiments is its potential as an antitumor agent. This makes it a valuable tool for studying the mechanisms of tumor growth and potential treatments. However, there are also limitations to using 2-But-3-en-2-yl-1-methylpyrazolidin-3-imine in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, its potential side effects and toxicity must be carefully considered when designing experiments.
Future Directions
There are several future directions for research on 2-But-3-en-2-yl-1-methylpyrazolidin-3-imine. One area of interest is its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Further research is needed to fully understand its mechanism of action and potential therapeutic benefits in these diseases. Additionally, its potential as an antitumor agent and its effects on inflammation and pain warrant further investigation.
Synthesis Methods
The synthesis of 2-But-3-en-2-yl-1-methylpyrazolidin-3-imine involves the reaction of 2-buten-1-ol with 1-methyl-3,4-dihydro-2H-pyrazol-5-one in the presence of a catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of 2-But-3-en-2-yl-1-methylpyrazolidin-3-imine.
Scientific Research Applications
2-But-3-en-2-yl-1-methylpyrazolidin-3-imine has been used in a wide range of scientific research applications. It has been found to have potential as an antitumor agent, as well as having anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
properties
CAS RN |
117767-34-7 |
|---|---|
Product Name |
2-But-3-en-2-yl-1-methylpyrazolidin-3-imine |
Molecular Formula |
C8H15N3 |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-but-3-en-2-yl-1-methylpyrazolidin-3-imine |
InChI |
InChI=1S/C8H15N3/c1-4-7(2)11-8(9)5-6-10(11)3/h4,7,9H,1,5-6H2,2-3H3 |
InChI Key |
PBWYLKOSHUIXBA-UHFFFAOYSA-N |
SMILES |
CC(C=C)N1C(=N)CCN1C |
Canonical SMILES |
CC(C=C)N1C(=N)CCN1C |
synonyms |
3-Pyrazolidinimine, 1-methyl-2-(1-methyl-2-propenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)

